molecular formula C4H2Cl2N2O2 B595746 4,5-Dichloro-1H-pyrazole-3-carboxylic acid CAS No. 115964-19-7

4,5-Dichloro-1H-pyrazole-3-carboxylic acid

Cat. No. B595746
M. Wt: 180.972
InChI Key: SKSVXZSMMGPUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5-Dichloro-1H-pyrazole-3-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities3.



Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. For instance, one synthesis route for a similar compound, 1-Methyl-3,5-dichloro-4-1H-pyrazole-4-carboxylic acid, involves starting from trichloroacetonitrile and methyl cyanoacetate4. However, the specific synthesis process for “4,5-Dichloro-1H-pyrazole-3-carboxylic acid” is not readily available in the retrieved sources.



Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-1H-pyrazole-3-carboxylic acid” is not explicitly mentioned in the retrieved sources. However, pyrazoles are five-membered heterocycles and are one of the most studied groups of compounds among the azole family3.



Chemical Reactions Analysis

The chemical reactions involving “4,5-Dichloro-1H-pyrazole-3-carboxylic acid” are not explicitly mentioned in the retrieved sources. However, pyrazoles and their derivatives have been involved in a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and more5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Dichloro-1H-pyrazole-3-carboxylic acid” are not explicitly mentioned in the retrieved sources. However, it’s worth noting that in the nitric acid medium, the solubility of a related compound increases due to the possible protonation of the heterocycle nitrogen atom6.


Scientific Research Applications

  • Synthesis of Novel Compounds : "4,5-Dichloro-1H-pyrazole-3-carboxylic acid" is used as a precursor or intermediate in the synthesis of novel compounds. For instance, Yıldırım et al. (2005) discussed the conversion of 1H-pyrazole-3-carboxylic acid into other compounds through various functionalization reactions, demonstrating its utility in creating diverse chemical structures (Yıldırım, Kandemirli, & Demir, 2005).

  • Pharmaceutical Applications : The derivatives of "4,5-Dichloro-1H-pyrazole-3-carboxylic acid" show potential in pharmaceutical applications. Gokulan et al. (2012) synthesized a series of derivatives and tested their analgesic and anti-inflammatory activities, finding that some compounds showed significant potential as new analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

  • Optical and Material Science : Compounds derived from "4,5-Dichloro-1H-pyrazole-3-carboxylic acid" also find applications in material science, particularly in the field of optical materials. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, highlighting their potential for optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

  • Insecticidal Properties : Some derivatives of "4,5-Dichloro-1H-pyrazole-3-carboxylic acid" exhibit insecticidal properties. Jue-ping (2011) synthesized a series of pyrazole-5-carboxamide derivatives and found them effective against lepidopterous pests, indicating their potential use in agriculture (Ni Jue-ping, 2011).

  • Crystal Structure Analysis : Studies also focus on the crystal structures of compounds derived from "4,5-Dichloro-1H-pyrazole-3-carboxylic acid". Radi et al. (2015) synthesized mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, contributing to the understanding of crystallography and coordination chemistry (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).

Safety And Hazards

Future Directions

The future directions for “4,5-Dichloro-1H-pyrazole-3-carboxylic acid” are not explicitly mentioned in the retrieved sources. However, the presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture3. Therefore, it’s reasonable to expect that future research will continue to explore the potential applications of pyrazole derivatives, including “4,5-Dichloro-1H-pyrazole-3-carboxylic acid”.


properties

IUPAC Name

4,5-dichloro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSVXZSMMGPUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-1H-pyrazole-3-carboxylic acid

Citations

For This Compound
1
Citations
YL Janin - Mini-reviews in Organic Chemistry, 2010 - ingentaconnect.com
This review attempts to sum up all the synthetic accesses to 3/5-pyrazole carboxylic acids or esters published, or patented, in the last 120 years. Many of them have demonstrated their …
Number of citations: 19 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.